3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the reduction of quinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under high pressure . The sulfonylation of the tetrahydroquinoline is achieved using sulfonyl chlorides in the presence of a base like triethylamine . The final step involves the coupling of the sulfonylated tetrahydroquinoline with benzamido benzoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Bases: Triethylamine, sodium hydroxide (NaOH)
Coupling Reagents: EDCI, HOBt
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydro derivatives, and various substituted sulfonyl derivatives .
Scientific Research Applications
3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline moiety is known to interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog with similar biological activities but lacking the sulfonyl and benzamido functionalities.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different ring structure, exhibiting distinct biological properties.
5,6,7,8-Tetrahydroisoquinoline: A structural isomer with unique chemical reactivity and applications.
Uniqueness
3-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID stands out due to its multifunctional nature, combining the properties of tetrahydroquinoline, sulfonyl, and benzamido groups. This unique combination enhances its biological activity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C23H20N2O5S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O5S/c26-22(24-19-10-3-8-18(14-19)23(27)28)17-7-4-11-20(15-17)31(29,30)25-13-5-9-16-6-1-2-12-21(16)25/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,24,26)(H,27,28) |
InChI Key |
KKYNKODKLQCKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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